molecular formula C18H27ClN2O3 B6033979 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B6033979
M. Wt: 354.9 g/mol
InChI Key: KCIBMBAIHYWDSM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a morpholine ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps. One common method starts with the preparation of the chloro-substituted phenoxy intermediate. This intermediate is then reacted with a suitable amine, such as 3-(morpholin-4-yl)propylamine, under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxylamine). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the chloro group .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group and a morpholine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-14-13-15(5-6-16(14)19)24-18(2,3)17(22)20-7-4-8-21-9-11-23-12-10-21/h5-6,13H,4,7-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBMBAIHYWDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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